molecular formula C9H5N3O B2426278 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile CAS No. 68496-63-9

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

Cat. No.: B2426278
CAS No.: 68496-63-9
M. Wt: 171.159
InChI Key: KYRNWWWBJSHFJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazides with cyanogen bromide under basic conditions. Another method includes the reaction of amidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium tert-butoxide (t-BuONa), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for cell proliferation and survival. Additionally, it can interfere with signaling pathways such as the NF-kB pathway, leading to the suppression of inflammatory responses and cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.

    1,2,5-Oxadiazole: A regioisomer with distinct chemical and biological properties.

Uniqueness

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNWWWBJSHFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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